Diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate
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Overview
Description
Diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate is an organic compound with the molecular formula C12H20O6 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate typically involves the reaction of diethyl malonate with formaldehyde and an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylic acid.
Reduction: The reduction of ester groups results in the formation of diethyl 2-methyl-1,3-dioxane-5,5-dimethanol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
- 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester
- Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Uniqueness
Its methyl group at the 2-position of the dioxane ring differentiates it from other similar compounds, influencing its chemical behavior and interactions .
Properties
CAS No. |
51335-74-1 |
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Molecular Formula |
C11H18O6 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate |
InChI |
InChI=1S/C11H18O6/c1-4-14-9(12)11(10(13)15-5-2)6-16-8(3)17-7-11/h8H,4-7H2,1-3H3 |
InChI Key |
QLLWNMSDPZGJJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(COC(OC1)C)C(=O)OCC |
Origin of Product |
United States |
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